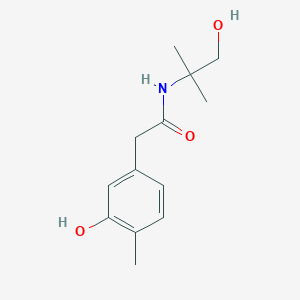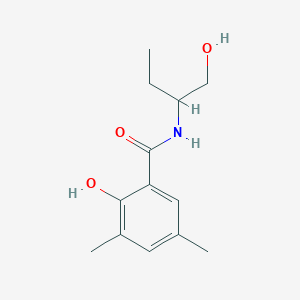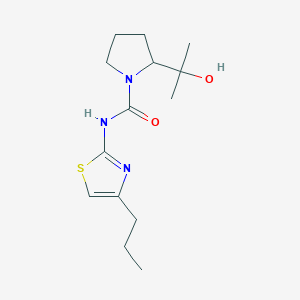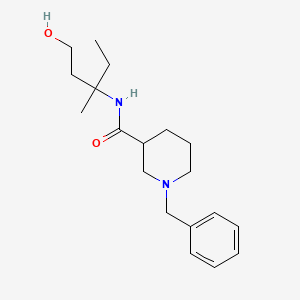![molecular formula C18H16ClN3O2 B6637957 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, commonly known as 'Celecoxib,' is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat inflammation and pain associated with various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.
作用机制
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces the production of prostaglandins and thus reduces inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
Celecoxib has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 enzyme activity, the reduction of prostaglandin production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.
实验室实验的优点和局限性
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme activity, its ability to reduce inflammation and pain, and its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. However, Celecoxib also has some limitations for lab experiments, including its potential side effects and toxicity, its limited bioavailability and solubility, and its high cost compared to other 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamides.
未来方向
There are several future directions for the research and development of Celecoxib, including the investigation of its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. Moreover, future research could focus on the development of new formulations of Celecoxib that improve its bioavailability and solubility, and reduce its potential side effects and toxicity. Additionally, future research could investigate the use of Celecoxib in combination with other drugs or therapies for the treatment of various diseases.
合成方法
Celecoxib is synthesized by a multi-step process that involves the reaction of 4-chlorobenzonitrile with ethyl magnesium bromide to form 4-chlorophenylacetonitrile, which is then reacted with ethyl 2-bromobenzoate to form ethyl 2-(4-chlorophenyl)acetate. The latter compound is then reacted with 1-(4-hydroxyphenyl)ethanone in the presence of a base to form 5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1-pentanone, which is then cyclized with hydrazine hydrate to form 5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole. Finally, the pyrazole is reacted with 4-carboxybenzenesulfonyl chloride in the presence of a base to form Celecoxib.
科学研究应用
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that Celecoxib has anti-tumor effects and can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.
属性
IUPAC Name |
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-8-6-13(7-9-14)17-15(10-20-22-17)18(24)21-16(11-23)12-4-2-1-3-5-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAUZOICXOENZ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
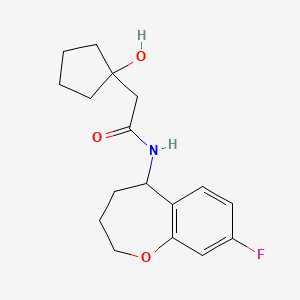
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
